An In-depth Technical Guide to (+/-)-Cryptoxanthin: Chemical Structure, Properties, and Biological Activity
An In-depth Technical Guide to (+/-)-Cryptoxanthin: Chemical Structure, Properties, and Biological Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cryptoxanthin is a natural carotenoid pigment belonging to the xanthophyll class.[1] Structurally, it is closely related to β-carotene, differing only by the addition of a hydroxyl group.[1] While the term (+/-)-Cryptoxanthin refers to a racemic mixture, the most prevalent and biologically significant isomer found in nature is β-cryptoxanthin, specifically the (3R)-isomer.[1][2] This document will focus on the properties and activities of β-cryptoxanthin, which is the subject of the majority of scientific literature.
β-cryptoxanthin is recognized as a provitamin A, as it can be converted to retinol (B82714) (vitamin A) in the human body.[1][3] It is found in various fruits and vegetables, including oranges, papaya, red peppers, and pumpkin.[1][4][5] Beyond its role as a vitamin A precursor, β-cryptoxanthin is a potent antioxidant capable of preventing free radical damage to cells and DNA.[1][6] Emerging research has highlighted its potential in cancer prevention, bone health, and the modulation of key cellular signaling pathways.[4][7][8] This guide provides a comprehensive overview of its chemical characteristics, biological functions, and the analytical methods used for its study.
Chemical Structure and Physicochemical Properties
β-cryptoxanthin is a tetraterpenoid with a long polyene chain responsible for its color and antioxidant properties.[9] The presence of a hydroxyl group makes it more polar than β-carotene.[10]
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (1R)-3,5,5-trimethyl-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-3-en-1-ol[11] |
| CAS Number | 472-70-8[1][2][11][12] |
| Chemical Formula | C₄₀H₅₆O[1][2][11] |
| InChI Key | DMASLKHVQRHNES-FKKUPVFPSA-N[1][12] |
| SMILES | O[C@@H]2C/C(=C(/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C1=C(\C)CCCC1(C)C)C)C)C)C)C(C)(C)C2)C[1] |
Physicochemical Data
| Property | Value |
| Molecular Weight | 552.87 g/mol [2][6] |
| Appearance | Red crystalline solid with a metallic luster.[1][2] |
| Melting Point | 169 °C (natural isomer); 158-159 °C (racemate).[1][2] |
| Solubility | Freely soluble in chloroform, benzene, pyridine, and carbon disulfide; less soluble in ligroin, petroleum ether, and alcohols.[1][2] |
| Absorption Maxima (λmax) | 452 nm, 480 nm[2] |
| logP (o/w) | 13.67 (estimated)[13] |
Biological Activities and Signaling Pathways
β-cryptoxanthin exhibits a range of biological functions, primarily attributed to its antioxidant capacity, provitamin A activity, and its ability to modulate specific cellular signaling pathways. These activities contribute to its potential role in the prevention of chronic diseases, including cancer and osteoporosis.[4][7][14]
Inhibition of NF-κB Signaling Pathway
Nuclear factor-κB (NF-κB) is a critical transcription factor involved in inflammation, cell proliferation, and immune responses.[7] Studies have shown that β-cryptoxanthin supplementation can significantly reduce the expression of inflammation markers such as TNF-α and NF-κB, suggesting that it exerts anti-inflammatory effects by regulating the NF-κB pathway.[7]
Downregulation of Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Signaling
The α7 nicotinic acetylcholine receptor (α7-nAChR) signaling pathway has been implicated in the development of lung cancer, particularly in smokers.[7][15] Research indicates that β-cryptoxanthin can suppress the expression of α7-nAChR and its associated downstream signaling pathways that promote cell growth and migration.[15] This mechanism is a key area of investigation for lung cancer chemoprevention.[7][15]
Activation of Nrf2/HO-1 Antioxidant Pathway
The Nrf2/HO-1 signaling pathway is a primary cellular defense mechanism against oxidative stress. A recent study demonstrated that β-cryptoxanthin can alleviate oxidative stress and mitochondrial dysfunction by activating this pathway.[16] By promoting the nuclear translocation of Nrf2, β-cryptoxanthin upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1), thereby protecting cells from oxidative damage.[16]
Experimental Protocols and Methodologies
The quantification and characterization of cryptoxanthin in biological and food matrices rely on robust analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common approach.
Sample Preparation and Extraction Workflow
A typical workflow for the analysis of cryptoxanthin from a food or biological sample involves extraction, saponification (to hydrolyze esters), and purification before instrumental analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is widely used for the simultaneous determination of cryptoxanthin and other carotenoids.[17][18][19]
This protocol is adapted from methodologies for analyzing orange color in food and carotenoids in chili peppers.[17][18]
| Parameter | Specification |
| Column | C18 reverse-phase, e.g., Tosoh TSK gel ODS-80Ts (5 µm, 4.6 × 150 mm).[17] |
| Column Temperature | 30-45 °C.[17][18] |
| Mobile Phase | Isocratic: Acetone–water (6:1).[17] Gradient: Acetone (Solvent A) and Water (Solvent B). A common gradient is: 0–5 min, 75% A; 5–10 min, 75–95% A; 10–17 min, 95% A.[18] |
| Flow Rate | 1.0 - 1.2 mL/min.[17][18] |
| Detection | Photodiode Array (PDA) or UV detector at 450-460 nm.[17][18] |
| Injection Volume | 10-20 µL.[18] |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides higher sensitivity and structural information, confirming the identity of cryptoxanthin.
This protocol is based on a validated method for xanthophyll analysis.[20]
| Parameter | Specification |
| Chromatography | Reversed-phase LC using two narrow-bore C18 columns in series.[20] |
| Mobile Phase | Isocratic: Acetonitrile-methanol (containing 0.1 M ammonium (B1175870) acetate)-dichloromethane.[20] |
| Flow Rate | 300 µL/min (without splitting).[20] |
| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[20][21] ESI in positive-ion mode is common.[20] |
| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Triple Quadrupole. |
| Scan Mode | Positive-ion mode, scanning m/z 500-650.[20] Both M+ and [M+H]+ ions are typically observed for hydroxy carotenoids like cryptoxanthin.[21] |
| Detection Limits | Can be in the 0.1-1 ng range using Single Ion Monitoring (SIM) mode.[20] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR and ¹³C-NMR are powerful tools for the definitive structural elucidation and stereochemical analysis of carotenoids, including cryptoxanthin.[22][23][24] These techniques are crucial for distinguishing between isomers and confirming the structure of novel carotenoids but are typically used on purified standards due to lower sensitivity compared to LC-MS.[25] The assignment of signals is complex and often relies on comparison with known standards and 2D-NMR experiments.[22][26]
References
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- 4. academic.oup.com [academic.oup.com]
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- 6. scbt.com [scbt.com]
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- 8. Mechanistic understanding of β-cryptoxanthin and lycopene in cancer prevention in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. massbank.eu [massbank.eu]
- 10. Absorption, metabolism, and functions of β-cryptoxanthin - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. cryptoxanthin, 472-70-8 [thegoodscentscompany.com]
- 14. researchgate.net [researchgate.net]
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- 16. β-cryptoxanthin suppresses oxidative stress via activation of the Nrf2/HO-1 signaling pathway in diabetic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. mdpi.com [mdpi.com]
- 19. Development of an HPLC-PDA Method for the Determination of Capsanthin, Zeaxanthin, Lutein, β-Cryptoxanthin and β-Carotene Simultaneously in Chili Peppers and Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Liquid chromatography-electrospray mass spectrometry of beta-carotene and xanthophylls. Validation of the analytical method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Carotenoids: Distribution, Function in Nature, and Analysis Using LC-Photodiode Array Detector (DAD)-MS and MS/MS System - PMC [pmc.ncbi.nlm.nih.gov]
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- 23. researchgate.net [researchgate.net]
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